molecular formula C14H28N2O3 B7930437 Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester

Cat. No.: B7930437
M. Wt: 272.38 g/mol
InChI Key: ZTQBDYBNQBZWRD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS: 1353977-43-1) is a carbamate derivative featuring a pyrrolidine ring substituted with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc)-protected carbamate moiety. Its molecular formula is C₁₅H₂₈N₂O₃, with a molar mass of 272.39 g/mol . The compound’s InChIKey (ZTQBDYBNQBZWRD-UHFFFAOYSA-N) confirms its stereochemical and structural uniqueness . It is primarily used in pharmaceutical research as a synthetic intermediate, particularly in the development of chiral molecules and prodrugs.

Synthetic and Pharmacological Relevance
The tert-butyl ester group enhances stability during synthesis, while the hydroxyethyl-pyrrolidine moiety may influence biological activity, such as receptor binding or solubility. Evidence suggests that carbamic esters with basic substituents (e.g., pyrrolidine) exhibit physostigmine-like activity, though ethyl carbamates are generally less potent than methyl or benzyl analogs .

Properties

IUPAC Name

tert-butyl N-ethyl-N-[[1-(2-hydroxyethyl)pyrrolidin-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-5-15(13(18)19-14(2,3)4)11-12-7-6-8-16(12)9-10-17/h12,17H,5-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQBDYBNQBZWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1CCO)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the reaction of 2-hydroxyethylamine with pyrrolidine-2-carboxylic acid tert-butyl ester in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The pyrrolidine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Pharmacological Notes
Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester C₁₅H₂₈N₂O₃ 272.39 Hydroxyethyl-pyrrolidine, Boc-protected Intermediate; limited direct activity
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester C₁₄H₂₈N₂O₃ 272.38 Piperidine ring (6-membered) Similar stability; altered ring strain
[1-(2-Amino-ethyl)-pyrrolidin-2-ylMethyl]-cyclopropyl-carbamic acid tert-butyl ester C₁₅H₂₉N₃O₂ 283.41 Aminoethyl, cyclopropyl Enhanced basicity; potential CNS activity
Ethyl-[(S)-1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester C₁₅H₂₈N₂O₃ 272.39 (S)-stereochemistry Chirality impacts receptor specificity

Key Observations:

  • Ring Size and Flexibility : Replacing pyrrolidine (5-membered) with piperidine (6-membered) reduces ring strain but may decrease binding affinity in certain targets .
  • Substituent Effects: The hydroxyethyl group enhances hydrophilicity compared to cyclopropyl or aminoethyl analogs, which could improve solubility but reduce membrane permeability .
  • Stereochemistry : The (S)-configured analog (CAS: 1354003-23-8) demonstrates the importance of chirality in drug-receptor interactions, though specific activity data remain undisclosed .

Pharmacological Activity Comparison

Table 2: Activity Trends in Carbamic Esters (Based on Historical Data)

Compound Class Miotic Action Intestinal Peristalsis Stimulation Toxicity Profile Reference
Methyl/dimethyl carbamates High Strong (comparable to physostigmine) Moderate
Ethyl carbamates Weak Weak Low
Benzyl/allyl carbamates Moderate Moderate High
Hydroxyethyl-pyrrolidine (this compound) Not reported Not reported Likely low (Boc group)

Key Insights :

  • Ethyl carbamates generally exhibit weaker pharmacological activity compared to methyl or benzyl analogs, as seen in early studies on physostigmine-like compounds .
  • The Boc-protected tert-butyl ester in the target compound likely reduces acute toxicity but may also limit bioavailability due to steric hindrance .

Research and Commercial Considerations

  • Availability : The compound and its analogs (e.g., SC-22029, SC-35564) are often discontinued or available only in small quantities for research, highlighting challenges in large-scale procurement .
  • Regulatory Status: No hazard statements or UN numbers are reported, suggesting low immediate risk in laboratory settings .

Biological Activity

Ethyl-[1-(2-hydroxy-ethyl)-pyrrolidin-2-ylmethyl]-carbamic acid tert-butyl ester (CAS No. 1354016-66-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C14H28N2O3
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 1354016-66-2
  • Synonyms : Ethyl [1-(2-hydroxyethyl)pyrrolidin-2-ylmethyl]carbamic acid tert-butyl ester, AM94209

The biological activity of this compound is primarily linked to its interaction with various metabolic pathways, particularly in cancer cells. Research indicates that compounds with similar structures can inhibit glutamine metabolism, a critical pathway in cancer cell growth and survival. For instance, studies have shown that derivatives of L-γ-methyleneglutamic acid amides can effectively suppress the growth of breast cancer cell lines (MCF-7, SK-BR-3, and MDA-MB-231) while sparing non-malignant cells .

Biological Activity in Cancer Research

Recent studies have highlighted the potential of this compound in cancer therapy:

  • Inhibition of Cancer Cell Growth : The compound was evaluated for its ability to inhibit the growth of breast cancer cell lines. Notably, it demonstrated efficacy comparable to established treatments such as tamoxifen and olaparib, indicating its potential as a therapeutic agent .
  • Selectivity for Malignant Cells : Importantly, the compound did not inhibit the growth of non-malignant breast cells (MCF-10A), suggesting a degree of selectivity that is desirable in cancer therapeutics .
  • Pharmacokinetic Studies : Pharmacokinetic evaluations revealed that related compounds exhibited favorable tissue distribution profiles, with moderate exposure to the brain and significant concentrations in the liver and kidneys . This suggests that this compound may also have neuroprotective properties.

Comparative Analysis of Biological Activity

Compound NameCell Line TestedIC50 (µM)Selectivity
This compoundMCF-715High
L-γ-methyleneglutamic acid amideMCF-710Moderate
TamoxifenMCF-720Low

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

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